![molecular formula C4H6N4OS B1276453 N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide CAS No. 327059-94-9](/img/structure/B1276453.png)
N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide" is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazoles are known for their diverse biological activities and are of interest in medicinal chemistry for drug design and development.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves acylation reactions. For instance, novel 1,3,4-thiadiazole substituted acetamides have been synthesized through the acylation of 2-amino-5-aryl-1,3,4-oxadiazoles and 5-amino-1,3,4-thiadiazole-2-thiol with acetyl chloride in a dioxane medium . Another example includes the synthesis of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, which was obtained from the reaction of 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring attached to an acetamide group. The crystal structure analysis of related compounds shows that they can form near "V" shaped molecules with various intermolecular interactions such as hydrogen bonds and halogen interactions, contributing to their three-dimensional arrays . These structural features are crucial for the biological activity of these compounds.
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including N-alkylation, which can be used to further functionalize the molecule . The reactivity of these compounds is influenced by the presence of electron-withdrawing or electron-donating substituents on the thiadiazole ring, which can affect their interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the presence of halogen atoms can influence the compound's crystalline form and intermolecular interactions . The antioxidant activity of these compounds has been evaluated in vitro, with some derivatives showing significant radical scavenging abilities, comparable to that of ascorbic acid . This suggests potential applications in pharmaceuticals as antioxidant agents.
Aplicaciones Científicas De Investigación
Anticancer Applications
- Compounds derived from N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide have shown potential as anticancer agents. For example, certain derivatives have demonstrated cytotoxic activity against MCF7 and A549 cancer cell lines, offering a promising avenue for cancer treatment research (Çevik et al., 2020).
- Another study explored the synthesis and evaluation of similar compounds, revealing their anticancer properties against various cancer cell lines, including breast cancer (Abu-Melha, 2021).
Neuropharmacological Activities
- Some derivatives of this compound have been synthesized and evaluated for anticonvulsant activity, demonstrating significant protective effects in PTZ-induced convulsions models (Rishipathak et al., 2020).
Anticholinesterase and Cytotoxic Activities
- Research has also been conducted on the anticholinesterase activity and cytotoxicity of amide derivatives of this compound. These compounds have shown promising results in inhibiting acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases (Altıntop et al., 2012).
Pharmaceutical Synthesis
- The compound has been applied in the synthesis of novel cephalosporins, indicating its utility in the development of new antibiotic drugs (Ai-lian, 2008).
Molecular Structure Analysis
- Studies on the molecular structure of related compounds provide insights into their 3-D arrangements and intermolecular interactions, which are crucial for understanding their biological activities (Boechat et al., 2011).
Direcciones Futuras
The future directions for “N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide” and other 1,3,4-thiadiazole derivatives include further antimicrobial drug development . These compounds have shown promising antibacterial activities against ESKAPE pathogen strains, making them a potential starting point for new antimicrobial drugs .
Mecanismo De Acción
Target of Action
N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide, also known as N-(5-amino-1,2,4-thiadiazol-3-yl)acetamide, is a compound that has been found to have diverse pharmacological activities Similar compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have shown to inhibit various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, neural signaling, and hormone synthesis.
Mode of Action
Compounds with similar structures have been found to inhibit the interleukin-6 (il-6)/jak/stat3 pathway . This pathway is involved in immune response, cell growth, and survival. By inhibiting this pathway, these compounds can potentially modulate immune responses and inhibit cell proliferation.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways due to their enzyme inhibitory activities . For instance, inhibition of carbonic anhydrase can affect pH regulation and fluid balance in the body, while inhibition of cholinesterase can affect neural signaling.
Pharmacokinetics
The molecular weight of the compound is 101130 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
Similar compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . These effects are likely due to the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
For instance, the compound’s ability to form hydrogen bonds may be influenced by the pH of the environment .
Análisis Bioquímico
Biochemical Properties
N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the growth of certain bacterial strains by interacting with bacterial enzymes . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby inhibiting their activity. This compound also exhibits potential anticancer properties by interacting with cellular proteins involved in cell proliferation .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by activating specific signaling pathways . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites. It also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in cellular functions and processes, such as enzyme inhibition, activation, and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular functions, such as prolonged inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For instance, this compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can affect its activity and efficacy in various biological contexts.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with specific biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
N-(5-amino-1,2,4-thiadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c1-2(9)6-4-7-3(5)10-8-4/h1H3,(H3,5,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXWDJNFKFONRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NSC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

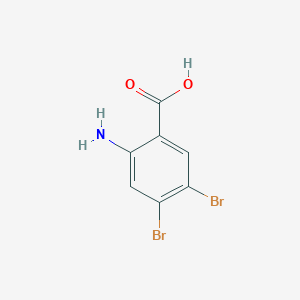
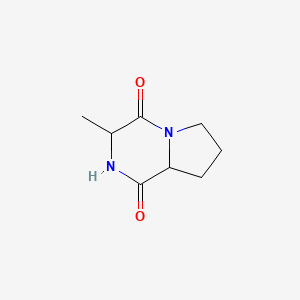
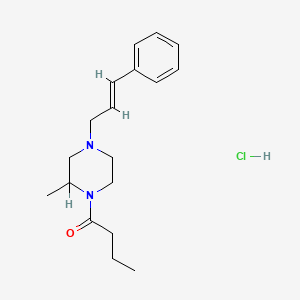
![(1R,4S,4'S,5'S,6R,6'R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1276379.png)

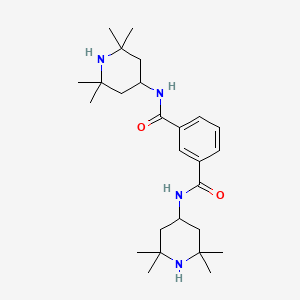
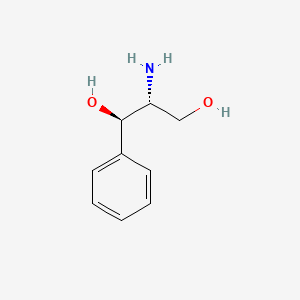
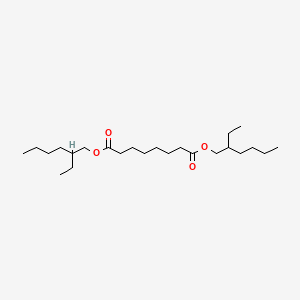
![6-Aminobenzo[d]thiazol-2(3H)-one](/img/structure/B1276385.png)

![1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate](/img/structure/B1276390.png)
![6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1276399.png)
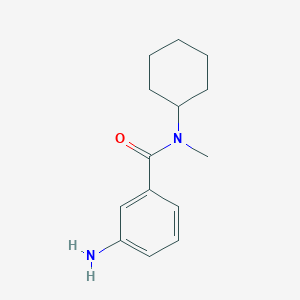
![2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1276402.png)